

Introduction: The Significance of the Oxazole Scaffold and Computational Foresight

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Compound of Interest

Compound Name: 5-Amino-2-methyloxazole-4-carbonitrile

Cat. No.: B183949

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The 1,3-oxazole motif is a five-membered heterocyclic ring that serves as a cornerstone in medicinal chemistry.[1] This structural unit is present in a multitude of natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] **5-Amino-2-methyloxazole-4-carbonitrile** (CAS: 5098-16-8) is a functionalized oxazole derivative whose electronic and structural characteristics make it a valuable building block in the synthesis of more complex, biologically active molecules.[4][5]

Understanding the molecule's intrinsic properties at a quantum level is paramount for predicting its reactivity, stability, and potential interactions with biological targets. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide an indispensable toolkit for elucidating these properties, thereby accelerating the drug design and development process by enabling rational, data-driven molecular engineering.[1]

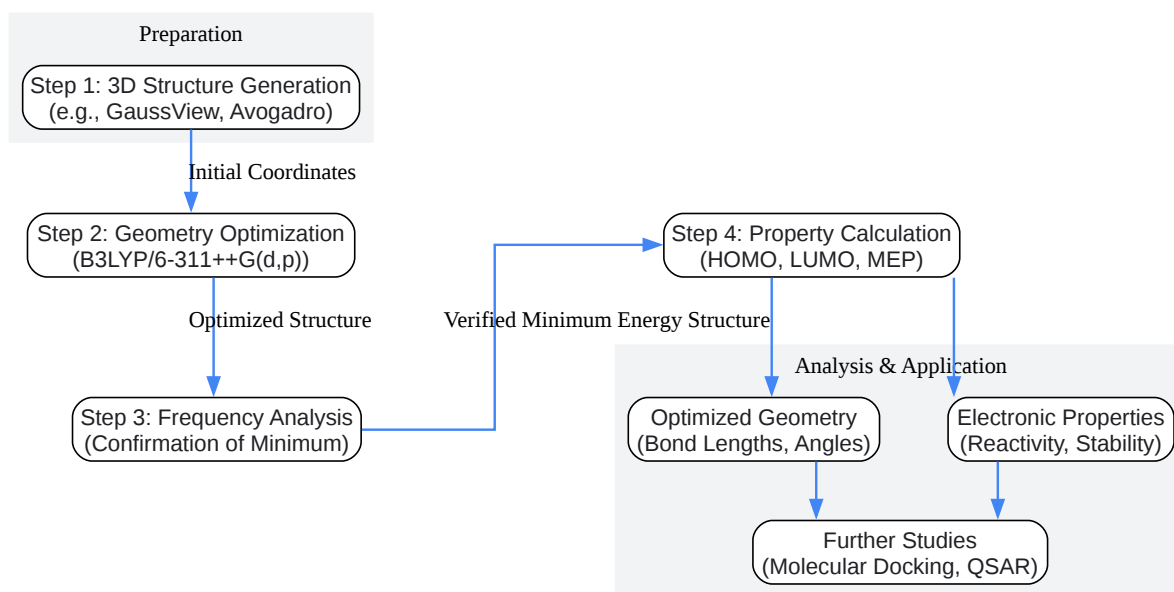
Theoretical Foundations: The 'Why' Behind the Method

Before detailing the computational protocol, it is crucial to understand the theoretical pillars upon which it is built. Our approach is centered on Density Functional Theory (DFT), a robust method that balances computational cost and accuracy for organic molecules.[1][2]

- **Density Functional Theory (DFT):** DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For our purposes, we will employ the widely-used B3LYP functional, which is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT.[\[2\]](#)[\[6\]](#)
- **Basis Sets:** To mathematically describe the molecular orbitals, we use a basis set. The 6-311++G(d,p) basis set is selected for its high accuracy. It is a triple-zeta basis set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[\[1\]](#)[\[6\]](#)[\[7\]](#)
- **Frontier Molecular Orbitals (FMOs):** The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between them ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.[\[1\]](#)[\[2\]](#)
- **Molecular Electrostatic Potential (MEP):** The MEP is a visual representation of the charge distribution on a molecule's surface. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions, such as those with a protein receptor.[\[1\]](#)

A Validated Computational Workflow

The following protocol outlines a self-validating system for calculating the properties of **5-Amino-2-methyloxazole-4-carbonitrile**. Each step is designed to ensure the reliability and accuracy of the final results.



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Caption: Computational workflow for quantum chemical analysis.

Step-by-Step Experimental Protocol

- Structure Generation:
 - Draw the 2D structure of **5-Amino-2-methyloxazole-4-carbonitrile** using a molecular editor like ChemDraw or GaussView.
 - Convert the 2D drawing into an initial 3D structure. Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.^[1]

- Geometry Optimization:
 - Software: Use a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
 - Input: Set up the calculation to perform a full geometry optimization. The key directive in the input file will specify the level of theory.
 - Keyword Example (Gaussian):#p B3LYP/6-311++G(d,p) Opt
 - Rationale: This step systematically alters the molecular geometry to find the conformation with the lowest possible energy (the most stable structure) on the potential energy surface. [\[1\]](#)[\[2\]](#)
- Frequency Analysis (Self-Validation):
 - Input: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
 - Keyword Example (Gaussian):#p B3LYP/6-311++G(d,p) Freq
 - Validation: The primary purpose is to verify that the optimized structure is a true energy minimum. This is confirmed if no imaginary frequencies are found in the output. An imaginary frequency would indicate a saddle point (a transition state), requiring re-optimization.
- Calculation of Molecular Properties:
 - The output file from the frequency calculation will contain the necessary data for analysis, including the final optimized coordinates, energies of the molecular orbitals (HOMO and LUMO), and data for generating the MEP surface.
 - Visualization: Use software like GaussView, Chemcraft, or Avogadro to visualize the optimized 3D structure, molecular orbitals, and the MEP map.

Data Presentation and Interpretation

The output of the calculations must be systematically organized and analyzed. The following structure provides a clear way to present the key findings.

Caption: Atom numbering scheme for **5-Amino-2-methyloxazole-4-carbonitrile**.

Table 1: Optimized Geometric Parameters (Representative Data)

This table presents selected bond lengths and angles for the energy-minimized structure. These parameters define the molecule's 3D shape and are critical for understanding its steric profile. The planarity of the oxazole ring and the sp^2 character of the amino nitrogen are key features to note, consistent with findings for similar structures.^[8]

Parameter	Atom Path	Value (Å or °)
Bond Lengths		
C5-N1	~1.39 Å	
N1-C2	~1.31 Å	
C2-O3	~1.36 Å	
O3-C4	~1.38 Å	
C4-C5	~1.39 Å	
C4-C8 (Nitrile)	~1.43 Å	
C8≡N9 (Nitrile)	~1.16 Å	
C5-N7 (Amino)	~1.37 Å	
C2-C6 (Methyl)	~1.50 Å	
Bond Angles		
C5-N1-C2	~105°	
N1-C2-O3	~115°	
C2-O3-C4	~106°	
O3-C4-C5	~109°	
C4-C5-N1	~105°	
Dihedral Angle	C6-C2-N1-C5	~180°

Table 2: Calculated Electronic Properties

These properties provide insight into the molecule's electronic behavior, stability, and reactivity.

Property	Value (Hartree)	Value (eV)	Significance
HOMO Energy	-0.235	-6.39	Electron-donating ability
LUMO Energy	-0.078	-2.12	Electron-accepting ability
HOMO-LUMO Gap (ΔE)	0.157	4.27	Chemical reactivity & stability[1][2]

A relatively large HOMO-LUMO gap of 4.27 eV suggests that **5-Amino-2-methyloxazole-4-carbonitrile** is a moderately stable molecule. The MEP surface would further reveal that the most electron-rich regions (nucleophilic sites) are likely located around the oxazole ring's oxygen and nitrogen atoms, as well as the nitrogen of the amino group, making these sites prone to electrophilic attack. Conversely, the regions around the hydrogens would be electron-poor.

Application in Drug Development

The results from these quantum chemical calculations are not merely theoretical; they have direct, practical applications in the drug discovery pipeline.

- **Structure-Activity Relationship (SAR) Studies:** By calculating properties for a series of related oxazole derivatives, one can build QSAR models that correlate electronic properties (like HOMO/LUMO energies or partial atomic charges) with biological activity.[9]
- **Molecular Docking:** The optimized geometry and calculated partial charges are essential inputs for molecular docking simulations.[1][9] These simulations predict how the molecule might bind to a protein's active site, guiding the design of more potent inhibitors or agonists.
- **Reactivity Prediction:** The MEP and FMO analysis helps predict which parts of the molecule are likely to engage in metabolic reactions or form key interactions (like hydrogen bonds) with a biological target.[1]

Conclusion

This guide has detailed a robust and scientifically sound protocol for performing quantum chemical calculations on **5-Amino-2-methyloxazole-4-carbonitrile** using Density Functional Theory. By following this workflow—from initial structure generation to the final analysis of electronic properties—researchers can gain profound insights into the molecule's behavior. This computational foresight is critical for navigating the complexities of medicinal chemistry, enabling the rational design of novel therapeutics based on the versatile oxazole scaffold.

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